1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one is a compound that belongs to the class of heterocyclic organic compounds
Preparation Methods
The synthesis of 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of 1,4-dicarbonyl compounds under anhydrous and acidic conditions to form the furan ring . The triazole ring can be introduced through a reaction involving hydrazine derivatives and appropriate alkylating agents. Industrial production methods often employ green chemistry principles, utilizing water as a solvent and highly acidic positive ion-exchange resins as catalysts to minimize environmental impact .
Chemical Reactions Analysis
1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains.
Industry: It is utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The furan and triazole rings facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor functions. Pathways involved may include disruption of bacterial cell wall synthesis or interference with metabolic processes .
Comparison with Similar Compounds
Similar compounds include other furan and triazole derivatives, such as:
- 1-(3-(Furan-2-yl)-1H-1,2,4-triazol-1-yl)ethanone
- 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)butan-1-one
- 1-(3-(Furan-2-yl)-1H-1,2,4-triazol-1-yl)propan-2-one Compared to these compounds, 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one is unique due to the presence of the methylthio group, which can influence its reactivity and binding properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-3-8(14)13-10(16-2)11-9(12-13)7-5-4-6-15-7/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZBMHZXZDGNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.